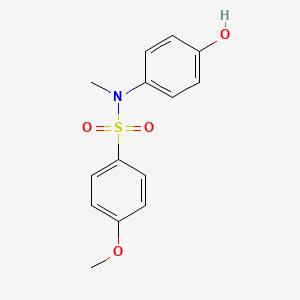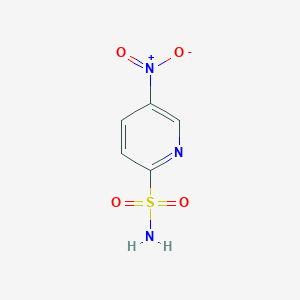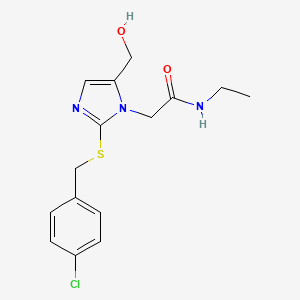![molecular formula C17H19ClN2O2 B2650796 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone CAS No. 135127-51-4](/img/structure/B2650796.png)
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a synthetic organic compound characterized by its naphthoquinone core structure, which is substituted with a chloro group and a piperidinoethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone typically involves the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with 2-(piperidin-1-yl)ethanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The process involves the following steps:
- Dissolving 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent such as ethanol.
- Adding 2-(piperidin-1-yl)ethanamine to the solution.
- Stirring the reaction mixture at a specific temperature, typically around room temperature, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of various oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
科学的研究の応用
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it may interact with specific enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-Chloro-1,4-naphthoquinone: A simpler analog with similar redox properties.
3-Amino-2-chloro-1,4-naphthoquinone: Contains an amino group instead of the piperidinoethylamino group.
2,3-Dichloro-1,4-naphthoquinone: A precursor used in the synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone.
Uniqueness
This compound is unique due to the presence of the piperidinoethylamino group, which imparts specific chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential biological activity compared to simpler naphthoquinone derivatives.
特性
IUPAC Name |
2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMKLGKYAOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)



![Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2650726.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2650728.png)

![(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one](/img/structure/B2650732.png)

![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)
